N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Description
N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Amitraz , is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and blood pressure .
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic receptor . It binds to this receptor and mimics the action of natural neurotransmitters, leading to an increase in the receptor’s activity . Additionally, Amitraz interacts with octopamine receptors of the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The activation of the alpha-adrenergic receptor by Amitraz leads to a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels . The interaction with octopamine receptors and the inhibition of monoamine oxidases and prostaglandins further contribute to the compound’s insecticidal and acaricidal effects .
Pharmacokinetics
The pharmacokinetics of Amitraz involve rapid metabolism to form six metabolites . .
Result of Action
The result of Amitraz’s action is overexcitation , leading to paralysis and death in insects . Due to its lower toxicity in mammals, it is widely used in the treatment of mite- or tick-infestation in dogs .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-11-8-9-14(12(2)10-11)21-18(24)16-17-13-6-4-5-7-15(13)25-20(16,3)23-19(26)22-17/h4-10,16-17H,1-3H3,(H,21,24)(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSXUIQAHJXYKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3C4=CC=CC=C4OC2(NC(=S)N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.